6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Chemical Identity Isomer Differentiation Analytical Chemistry

6-(3-Fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 1357879-92-5, molecular formula C23H17FN4O, MW 384.4) is a fully synthetic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one chemotype. It is catalogued as a screening compound (e.g., AKOS021700344) within commercial libraries but, critically, no peer-reviewed biological data or head-to-head comparative data were identified in the public domain at the time of this analysis.

Molecular Formula C23H17FN4O
Molecular Weight 384.414
CAS No. 1357879-92-5
Cat. No. B2794734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
CAS1357879-92-5
Molecular FormulaC23H17FN4O
Molecular Weight384.414
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F
InChIInChI=1S/C23H17FN4O/c1-15-9-11-17(12-10-15)21-25-22-19-7-2-3-8-20(19)27(23(29)28(22)26-21)14-16-5-4-6-18(24)13-16/h2-13H,14H2,1H3
InChIKeyUTSWBXRTMPPDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 1357879-92-5) – Procurement-Relevant Chemical Identity and Library Provenance


6-(3-Fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 1357879-92-5, molecular formula C23H17FN4O, MW 384.4) is a fully synthetic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one chemotype [1]. It is catalogued as a screening compound (e.g., AKOS021700344) within commercial libraries but, critically, no peer-reviewed biological data or head-to-head comparative data were identified in the public domain at the time of this analysis [1]. Its IUPAC name is 6-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one [1].

Why Generic Substitution Is Not Currently Supported for 6-(3-Fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one


This compound occupies a unique position in the triazoloquinazolinone chemical space by combining a 3-fluorobenzyl substituent at position 6 with a p-tolyl group at position 2. Positional isomers with different fluorobenzyl attachment points (2-fluoro vs. 3-fluoro vs. 4-fluoro) or tolyl orientation (meta- vs. para-) are registered separately (e.g., CAS 1359383-97-3, 1357719-59-5, 1357879-84-5) . In related triazoloquinazoline chemotypes, even minor positional shifts have been shown to alter adenosine A3 receptor binding affinity, benzodiazepine receptor recognition, or physicochemical properties [1][2]. Therefore, generic interchange with close regioisomers cannot be assumed safe without experimental confirmation. However, the absence of any published comparative pharmacological data for this specific compound means that substitution risk cannot be quantified at present [1].

Quantitative Differentiation Evidence for 6-(3-Fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one vs. Closest Analogs


Positional Isomer Identity Confirmed by Unique CAS Registration and Spectroscopic Descriptors

The target compound is structurally distinct from its closest registered analogs solely by the position of the fluorine atom on the benzyl ring (3-fluoro vs. 2-fluoro or 4-fluoro) and the methyl position on the tolyl ring (para- vs. meta-). These differences yield unique InChIKeys (target: UTSWBXRTMPPDIM-UHFFFAOYSA-N) and SMILES strings, providing definitive analytical handles for identity verification [1]. No quantitative biological activity data comparing these isomers are publicly available.

Chemical Identity Isomer Differentiation Analytical Chemistry

Computed Physicochemical Properties Permit Differentiation From Des-Fluoro and Non-Methyl Analogs

Computed XLogP3 for the target compound is 4.8, topological polar surface area (TPSA) is 51 Ų, hydrogen bond acceptor count is 4, and rotatable bond count is 3 [1]. These values place the compound in a moderately lipophilic region of property space. Des-fluoro or des-methyl analogs, or those with additional heteroatoms, would show measurable shifts in these parameters. However, no experimental logP, solubility, or permeability data are available for direct comparison.

Physicochemical Properties Drug-Likeness Computational Chemistry

Best Research and Industrial Application Scenarios for 6-(3-Fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one Based on Available Structural and Class-Level Evidence


Chemical Probe for Adenosine Receptor Subtype Profiling (A1, A2A, A2B, A3)

The [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one scaffold is a recognized privileged structure for adenosine receptor antagonism, with compounds such as CGS 15943 demonstrating potent pan-adenosine activity [1]. This specific compound, with its 3-fluorobenzyl and p-tolyl substitution pattern, represents an unexplored combination within this pharmacophore. Researchers investigating structure-activity relationships for adenosine A3 receptor selectivity may find value in screening this compound as part of a focused isomer library to probe the effects of fluorine position and tolyl orientation on receptor subtype binding [2].

Benzodiazepine Receptor Ligand Screening Library Component

Earlier work by Francis et al. (1991) demonstrated that certain 2-aryl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones exhibit high affinity for the benzodiazepine binding site [3]. The target compound contains the core 5(6H)-one pharmacophore with N-aryl substitution, a motif associated with BZ receptor recognition. Inclusion of this specific isomer in a screening deck alongside the 2-fluoro and 4-fluoro analogs would allow evaluation of fluorine positional effects on BZ receptor binding, a parameter known to influence efficacy in this target class [3].

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a computed XLogP3 of 4.8, TPSA of 51 Ų, and 3 rotatable bonds, this compound falls near the upper lipophilicity boundary for CNS drug-likeness (typically logP <5, TPSA <70 Ų) [4]. It can serve as a lipophilic benchmark compound in permeability or metabolic stability assays when evaluating novel triazoloquinazoline libraries, provided that experimental logD and solubility data are first generated by the end user.

Quote Request

Request a Quote for 6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.